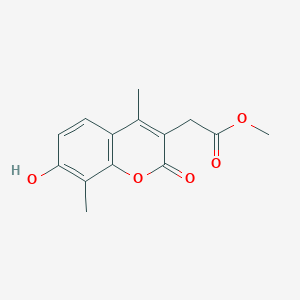
Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . This compound is exploited for the synthesis of switchable fluorescent substrates to be used in bacterial enzyme detection .
Synthesis Analysis
The general synthesis of coumarins involves the interaction of a phenol with a β-ketoester in the presence of an acid condensing agent . A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Molecular Structure Analysis
The molecular structure of this compound has been determined through advanced spectroscopic studies . The crystal structure of 7-hydroxy-4-methyl-2H-chromen-2-one and its hydrate were re-determined and their crystal packing were analyzed in terms of the interaction energy of different intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use in the synthesis of switchable fluorescent substrates . The reaction of 7-amino-4-methylcoumarin with a number of organic halides leads to the formation of new coumarin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 262.26 . It is a solid at room temperature and should be stored in a refrigerator . The compound is also soluble in dichloromethane .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Studies have focused on the synthesis of structurally related compounds through various chemical reactions, indicating a broader interest in chromen derivatives for their potential applications. For example, the preparation of similar compounds through Grignard reactions or Diels-Alder routes showcases methodologies that might be applicable to the synthesis of Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetate. These synthesis routes are essential for creating intermediates for drug development and other chemical applications (Min, 2015) (Banks et al., 1981).
Crystal and molecular structure analyses of related compounds provide insights into their chemical behavior and potential for forming specific molecular arrangements. Such studies are crucial for understanding the reactivity and potential binding interactions of compounds like this compound (Makaev et al., 2006).
Potential Applications
The intermediates and related compounds synthesized in these studies often exhibit bioactive properties, such as antimicrobial or anticancer activities. This suggests that this compound could potentially be investigated for similar bioactive applications. Research on coumarin derivatives and their synthesis demonstrates the interest in these compounds for therapeutic purposes (Čačić et al., 2009).
The ability of related compounds to crystallize in specific space groups and their selective esterification properties highlight the chemical versatility and potential utility of this compound in chemical synthesis and material science applications (Palusiak et al., 2004) (Wang et al., 2012).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, methyl acetate, indicates that it is highly flammable and can cause serious eye irritation and drowsiness or dizziness . It is recommended to handle this compound with care, using protective gloves and eye protection, and to use it only in a well-ventilated area .
Zukünftige Richtungen
Given the valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . Future research may focus on developing new synthesis methods, investigating their biological properties, and exploring their potential applications in various fields .
Eigenschaften
IUPAC Name |
methyl 2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-9-4-5-11(15)8(2)13(9)19-14(17)10(7)6-12(16)18-3/h4-5,15H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNZFXKDCIJJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2860104.png)
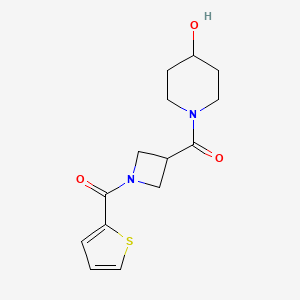
![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)
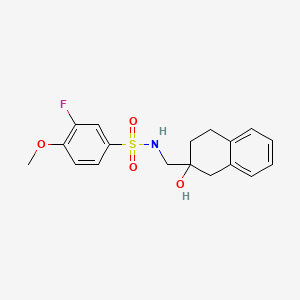

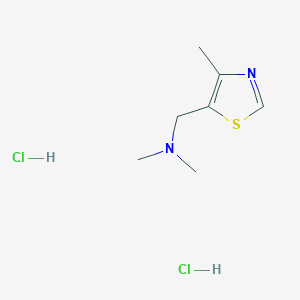
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2860111.png)

![Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate](/img/structure/B2860115.png)
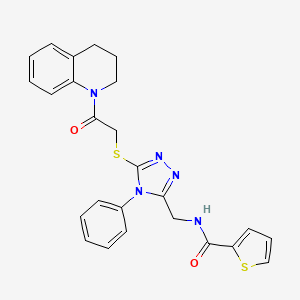
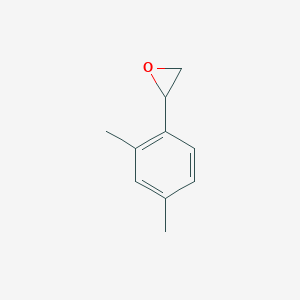
![1-[4-(3,4-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2860119.png)
![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2860122.png)